1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
CAS No.: 18437-79-1
Cat. No.: VC21046590
Molecular Formula: C18H12F3OP
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18437-79-1 |
---|---|
Molecular Formula | C18H12F3OP |
Molecular Weight | 332.3 g/mol |
IUPAC Name | 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene |
Standard InChI | InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Standard InChI Key | VSJZSGXKNZYQPR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES | C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, also known as tris(4-fluorophenyl)phosphine oxide, is an organophosphorus compound with the chemical formula C18H12F3OP and CAS Registry Number 18437-79-1 . The compound features a central phosphorus atom bonded to three para-fluorophenyl groups and one oxygen atom, creating a tetrahedral molecular geometry. The phosphoryl (P=O) bond is a defining structural feature that distinguishes this compound from its related non-oxidized analog, tris(4-fluorophenyl)phosphine .
The systematic naming reflects its molecular architecture, where "bis" indicates two fluorophenyl groups bonded directly to the phosphorus atom, while the third fluorophenyl group is linked through the phosphoryl functionality. This organophosphorus compound belongs to the broader class of triarylphosphine oxides, which are significant in various chemical applications .
Table 1: Chemical Identity Information
Parameter | Value |
---|---|
Chemical Name | 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene |
Common Synonyms | Tris(4-fluorophenyl)phosphine oxide |
CAS Registry Number | 18437-79-1 |
Molecular Formula | C18H12F3OP |
Molecular Weight | 332.26 g/mol |
SMILES Notation | C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
InChI | InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18 |
InChIKey | VSJZSGXKNZYQPR-UHFFFAOYSA-N |
Physical and Chemical Properties
1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene presents as a yellow to white solid at standard conditions . The compound exhibits specific physicochemical properties that influence its reactivity, stability, and applications in various chemical processes. The presence of fluorine atoms at the para positions of the phenyl rings significantly impacts its electronic properties, solubility, and interactions with other chemical species.
Table 2: Physical and Chemical Properties
The relatively high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, particularly those associated with the phosphoryl group. The para-fluorine substituents likely contribute to distinctive crystal packing arrangements and significantly influence the compound's solubility profile in various solvents .
Synthesis and Production Methods
Structural Relationship with Related Compounds
Comparison with Tris(4-fluorophenyl)phosphine
The structural relationship between 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene and tris(4-fluorophenyl)phosphine is fundamental to understanding the compound's chemical behavior. The addition of an oxygen atom to the phosphorus center transforms the electronic properties and reactivity profile of the molecule significantly .
Table 3: Comparison with Related Phosphorus Compounds
Property | 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene | Tris(4-fluorophenyl)phosphine |
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CAS Number | 18437-79-1 | 18437-78-0 |
Molecular Formula | C18H12F3OP | C18H12F3P |
Molecular Weight | 332.26 g/mol | 316.26 g/mol |
Geometry at P | Tetrahedral | Pyramidal |
Melting Point | Not available | 79-83 °C |
Boiling Point | 450.3±45.0 °C (predicted) | 160 °C (0.1 mmHg) |
Air Sensitivity | Less sensitive | Air sensitive |
Primary Applications | Precursor in synthesis | Ligand in catalysis, flame retardant |
The presence of the P=O bond in 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene creates a more electron-deficient phosphorus center compared to the non-oxidized tris(4-fluorophenyl)phosphine. This electronic difference significantly impacts the compound's behavior in various chemical reactions and applications .
Structure-Property Relationships Among Fluorinated Phosphine Compounds
Research into fluorinated phosphine compounds has revealed important correlations between molecular structure and physical properties. A significant study by examined the solubility of various fluorinated triphenylphosphine derivatives in supercritical carbon dioxide, demonstrating that increasing fluorination leads to enhanced solubility in CO2 .
While this study primarily focused on the phosphine rather than the phosphine oxide, the findings provide valuable insight into how fluorine substitution affects the physical properties of triarylphosphorus compounds. The study measured solubility (S) for tris(p-fluorophenyl)phosphine up to 18.9 MPa pressure and 0.468 mol/L concentration, finding significantly higher solubility compared to non-fluorinated analogs .
Applications and Research Significance
Catalytic and Synthetic Applications
Though the search results contain limited specific applications for 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene itself, the closely related tris(4-fluorophenyl)phosphine has well-documented applications in catalysis and organic synthesis that inform our understanding of potential applications for the oxide .
The non-oxidized phosphine serves as a ligand in numerous catalytic processes including:
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Palladium-catalyzed cross-coupling reactions
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Rhodium-catalyzed oxygenative additions to terminal alkynes
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Various transition metal-mediated transformations in pharmaceutical synthesis
The phosphine oxide derivative potentially serves as:
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A precursor to the phosphine through reduction reactions
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An oxygen transfer agent in certain organic transformations
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A ligand for specialized catalytic applications where the P=O functionality is advantageous
Additionally, the related phosphine compound has been investigated as a flame-retarding additive in lithium-ion battery electrolytes, suggesting potential for the oxide in similar specialized applications .
Spectroscopic Characterization and Analytical Methods
Spectral Properties and Identification Methods
The identification and characterization of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene typically rely on various spectroscopic techniques. While the search results don't provide comprehensive spectroscopic data for this specific compound, information about related compounds can inform our understanding of its spectral characteristics.
Phosphine oxides typically exhibit characteristic spectroscopic features:
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31P NMR Spectroscopy: The phosphoryl group typically shows a distinctive chemical shift in the range of 25-35 ppm, providing a clear identifier for phosphine oxides.
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19F NMR Spectroscopy: The para-fluorine substituents would likely show characteristic signals, providing structural confirmation.
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IR Spectroscopy: The P=O stretching vibration typically appears as a strong band in the 1100-1300 cm-1 region.
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Mass Spectrometry: The molecular ion peak at m/z 332 would be expected, along with fragmentation patterns characteristic of fluorinated aromatic compounds.
These spectroscopic methods collectively provide a robust approach to identifying and characterizing 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene in research and quality control contexts.
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